molecular formula C15H10F2N4OS B2994407 (E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173325-84-2

(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2994407
M. Wt: 332.33
InChI Key: RSUFSLZCTTYVBN-XDJHFCHBSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazole ring, and a prop-2-yn-1-yl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each designed to build up the different parts of the molecule. The exact synthetic route would depend on the starting materials available and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and benzo[d]thiazole rings suggests that this compound could have a planar structure, while the prop-2-yn-1-yl group could introduce some steric hindrance.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the prop-2-yn-1-yl group could potentially participate in reactions like Sonogashira coupling or Glaser coupling.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces.


Scientific Research Applications

Synthesis and Characterization

  • Novel analogs of benzothiazolyl substituted pyrazol-5-ones have been designed, synthesized, and characterized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential for therapeutic applications (Palkar et al., 2017).

Biological Activities

  • Synthesis of pyrazole derivatives has led to the discovery of compounds with significant antimicrobial and anticancer activities. For instance, novel benzothiazole derivatives were synthesized as potent antitumor agents, highlighting the versatility of these compounds in medical research (Yoshida et al., 2005).
  • Another study focused on the synthesis and evaluation of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against avian influenza virus, showcasing the potential of these compounds in antiviral research (Hebishy et al., 2020).

Therapeutic Potential

  • The exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further emphasizes the therapeutic potential of these compounds. This research contributes to our understanding of the mechanisms underlying their biological activities and opens new avenues for the development of therapeutic agents (Rahmouni et al., 2016).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4OS/c1-3-6-21-13-10(17)7-9(16)8-12(13)23-15(21)19-14(22)11-4-5-18-20(11)2/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUFSLZCTTYVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

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